1,2-Dibromo-5-fluoro-3-iodobenzene
Overview
Description
1,2-Dibromo-5-fluoro-3-iodobenzene is an organic compound with the molecular formula C6H2Br2FI. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-5-fluoro-3-iodobenzene can be synthesized through a multi-step process involving the halogenation of a suitable benzene precursor. One common method involves the bromination of 5-fluoro-3-iodobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent like acetic acid or chloroform and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-5-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with different functional groups.
Coupling: Formation of biaryl compounds.
Reduction: Formation of partially or fully dehalogenated benzene derivatives.
Scientific Research Applications
1,2-Dibromo-5-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of halogenated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-5-fluoro-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of multiple halogen atoms. The compound can undergo substitution reactions where the halogen atoms are replaced by other functional groups, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,2-Dibromo-5-fluoro-3-iodobenzene can be compared with other halogenated benzene derivatives such as:
1,3-Dibromo-5-fluoro-2-iodobenzene: Similar structure but different positions of halogen atoms.
1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene: Contains chlorine instead of one of the bromine atoms.
2,6-Dibromo-4-fluoroiodobenzene: Different substitution pattern on the benzene ring.
Biological Activity
1,2-Dibromo-5-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two bromine atoms, one fluorine atom, and one iodine atom attached to a benzene ring. This unique combination of halogens can influence its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that halogenated compounds like this compound exhibit significant anticancer activity. The mechanism often involves the modulation of cell signaling pathways that regulate cell proliferation and apoptosis.
Case Study:
In a study evaluating various halogenated compounds for their anticancer effects, this compound demonstrated notable cytotoxicity against several cancer cell lines. The compound was tested at varying concentrations (10 µM to 100 µM), showing a dose-dependent inhibition of cell growth:
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 80 |
50 | 50 |
100 | 30 |
The results suggest that higher concentrations lead to increased cytotoxic effects, indicating potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Kinases: Similar compounds have been shown to inhibit key kinases involved in cell cycle regulation.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Gene Expression: It can influence the expression of genes associated with tumor growth and metastasis .
Toxicological Profile
While exploring the therapeutic potential of this compound, it is crucial to consider its toxicological effects. Studies indicate that at high doses, this compound may exhibit hepatotoxicity and nephrotoxicity.
Toxicity Assessment:
In animal models, the compound was administered at varying doses:
Dose (mg/kg) | Liver Enzyme Levels (ALT) | Kidney Function (Creatinine) |
---|---|---|
5 | Normal | Normal |
20 | Elevated | Normal |
50 | Significantly Elevated | Elevated |
These results highlight the importance of dosage optimization when considering therapeutic applications .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values were found to be in the low micromolar range, indicating potent activity.
In Vivo Studies
Animal studies have further corroborated the in vitro findings, showing significant tumor reduction in xenograft models treated with the compound. The mechanism appears to involve both direct cytotoxic effects on tumor cells and indirect effects through immune modulation .
Properties
IUPAC Name |
1,2-dibromo-5-fluoro-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXCWBSVSGXFDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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